3-((1-(Benzo[d]thiazole-6-carbonyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "3-((1-(Benzo[d]thiazole-6-carbonyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione" is a derivative that falls within the class of organic compounds known for their potential biological activities. The structure of this compound suggests that it is a hybrid molecule incorporating elements of benzothiazole, azetidine, and oxazolidinedione. These structural motifs are commonly found in various pharmacologically active compounds.
Synthesis Analysis
The synthesis of related compounds has been described in the literature. For instance, novel derivatives of azetidine diones have been synthesized through a reaction involving ketene-imine cycloaddition. This method was used to create 1-(1,3-benzothiazol-2-yl)-3-chloro-4H-spiro[azetidine-2,3'-indole]-2',4(1'H)-dione derivatives, which are structurally related to the compound . Another study reported the synthesis of azetidine-2,4-diones through a Norrish Type II photoreaction, which could potentially be adapted for the synthesis of the compound of interest .
Molecular Structure Analysis
The molecular structure of such compounds is characterized by the presence of multiple heterocyclic rings, which are known to impart significant biological properties. The benzothiazole moiety, in particular, is a common feature in molecules with antimicrobial activity . The azetidine ring is a four-membered nitrogen-containing ring that can be modified to yield various derivatives with potential therapeutic effects .
Chemical Reactions Analysis
The chemical reactivity of such compounds typically involves the functional groups present in the heterocyclic rings. For example, the ketene-imine cycloaddition reaction is a key step in the synthesis of azetidine derivatives, indicating that the azetidine ring can participate in cycloaddition reactions . Furthermore, the Norrish Type II photoreaction used in the synthesis of azetidine-2,4-diones suggests that the azetidine ring can also undergo photochemical transformations .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of "this compound" are not detailed in the provided papers, we can infer that the compound is likely to have moderate to low solubility in water due to the presence of multiple heterocyclic rings and potential for hydrogen bonding. The presence of these rings also suggests that the compound may have a relatively high melting point and may exhibit polymorphism. The antimicrobial activity of related compounds indicates that the compound may also possess similar biological properties .
Scientific Research Applications
Antimicrobial and Antifungal Applications
A study has demonstrated the synthesis of heteroaryl thiazolidine-2,4-diones and their derivatives, showing significant antimicrobial activities against Staphylococcus aureus, Proteus vulgaris, and Candida albicans (Ibrahim, Abdel-Megid Abdel-Hamed, & El-Gohary, 2011). Furthermore, nitrogen and sulfur-containing heterocyclic compounds, including oxazolidine-2,4-diones, were synthesized and screened for antibacterial and antifungal activities, showing efficacy against various bacterial and fungal strains (Mistry & Desai, 2006).
Anticancer Applications
Another study focused on the synthesis and evaluation of spiro[thiazolidinone-isatin] conjugates, which include oxazolidin-2,4-dione derivatives, for their anticancer activities. Some of these compounds showed superior anticancer properties in vitro (Kaminskyy, Khyluk, Vasylenko, Zaprutko, & Lesyk, 2011).
Synthesis and Structural Optimization
The synthesis and characterization of various oxazolidin-2,4-dione derivatives have been explored, indicating the potential for structural optimization to enhance their biological activities. For instance, a practical and cost-effective synthesis method for azetidine derivatives with potential applications in producing carbapenem antibiotics was developed (Isoda et al., 2006). Moreover, the reaction of β-amino alcohols with 1,1′-carbonyldiimidazole, affecting the formation of oxazolidin-2-ones, highlights the influence of nitrogen substituents on reaction outcomes, providing insights into the chemical behavior and potential customization of these compounds (Cutugno et al., 2001).
Mechanism of Action
Mode of Action
The thiazole ring in the benzo[d]thiazole moiety is planar and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This could potentially influence its interaction with its targets.
Biochemical Pathways
Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), ritonavir (antiretroviral drug), abafungin (antifungal drug), bleomycine, and tiazofurin (antineoplastic drug) .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .
Result of Action
Compounds containing a benzo[d]thiazole moiety have been found to exhibit diverse biological activities .
Future Directions
properties
IUPAC Name |
3-[[1-(1,3-benzothiazole-6-carbonyl)azetidin-3-yl]methyl]-1,3-oxazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O4S/c19-13-7-22-15(21)18(13)6-9-4-17(5-9)14(20)10-1-2-11-12(3-10)23-8-16-11/h1-3,8-9H,4-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYUUTLXBBHMMDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC3=C(C=C2)N=CS3)CN4C(=O)COC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.